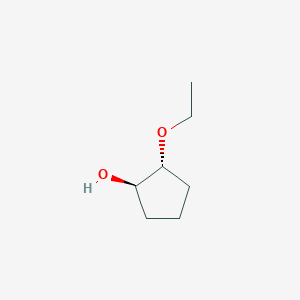
(1R,2R)-2-ethoxycyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-ethoxycyclopentan-1-ol is a chiral organic compound with the molecular formula C7H14O2. It is characterized by the presence of an ethoxy group attached to the second carbon of a cyclopentane ring, with a hydroxyl group on the first carbon. The compound’s chirality arises from the two stereocenters at the first and second carbons, making it an enantiomerically pure substance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-ethoxycyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R,2R)-2-ethoxycyclopentanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired enantiomer.
Another method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, using a chiral catalyst. This approach allows for the direct introduction of the ethoxy and hydroxyl groups in a stereoselective manner.
Industrial Production Methods
Industrial production of this compound often relies on the optimization of the aforementioned synthetic routes. Large-scale synthesis may involve continuous flow reactors to enhance reaction efficiency and yield. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of enantiomerically pure this compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-ethoxycyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form the corresponding cyclopentane derivative using strong reducing agents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: (1R,2R)-2-ethoxycyclopentanone or (1R,2R)-2-ethoxycyclopentanal.
Reduction: (1R,2R)-2-ethoxycyclopentane.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-2-ethoxycyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions and as a probe for studying stereochemical effects in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of specialty materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-ethoxycyclopentan-1-ol depends on its specific application. In enzyme-catalyzed reactions, the compound may act as a chiral ligand, influencing the stereochemistry of the reaction. Its hydroxyl and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, affecting the binding and reactivity of the compound in various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-ethoxycyclopentan-1-ol: The enantiomer of (1R,2R)-2-ethoxycyclopentan-1-ol, with similar chemical properties but different stereochemistry.
(1R,2R)-2-methoxycyclopentan-1-ol: A similar compound with a methoxy group instead of an ethoxy group.
(1R,2R)-2-ethoxycyclohexan-1-ol: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both ethoxy and hydroxyl groups on a cyclopentane ring. This combination of features makes it a valuable chiral building block and a versatile intermediate in organic synthesis.
Properties
CAS No. |
15051-94-2; 241147-36-4 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.187 |
IUPAC Name |
(1R,2R)-2-ethoxycyclopentan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-2-9-7-5-3-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
CLFRTEKMZDRKMW-RNFRBKRXSA-N |
SMILES |
CCOC1CCCC1O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2687442.png)
![3-ethyl-N-(4-ethylphenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2687444.png)
![5-(CYCLOPROPYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2687445.png)
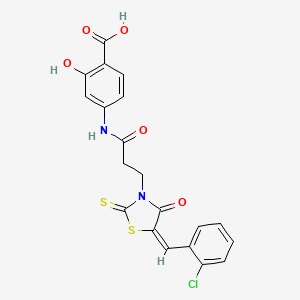
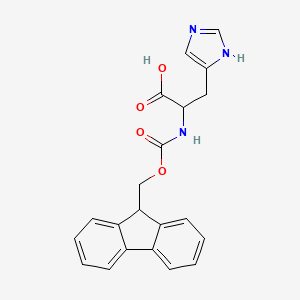
![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2687448.png)
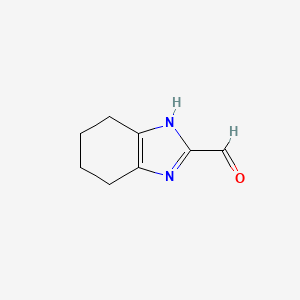
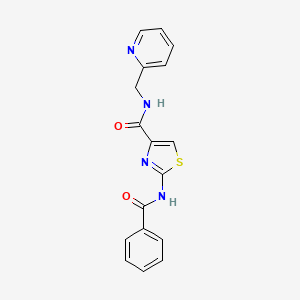
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2687455.png)
![tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2687456.png)
![1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2687460.png)
![(2E)-1-{4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B2687461.png)
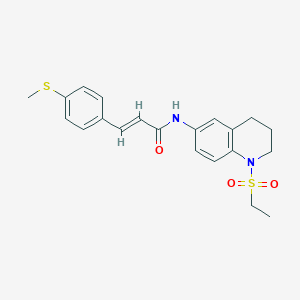
![(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2687464.png)
